6-Amino-2,4-dibromo-3-methylbenzoic acid

Description

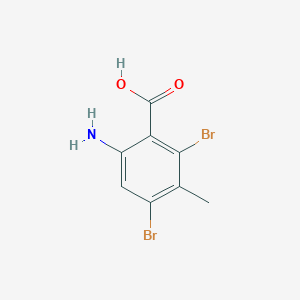

6-Amino-2,4-dibromo-3-methylbenzoic acid is a halogenated aminobenzoic acid derivative characterized by a benzoic acid backbone substituted with an amino group at position 6, bromine atoms at positions 2 and 4, and a methyl group at position 2. This structure combines electron-withdrawing bromine substituents with an electron-donating amino group, creating unique electronic and steric properties. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis, leveraging halogen substituents for enhanced reactivity or binding affinity.

Properties

IUPAC Name |

6-amino-2,4-dibromo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-3-4(9)2-5(11)6(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFQKVWSPXYXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-dibromo-3-methylbenzoic acid typically involves the bromination of 3-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of bromine in the presence of a catalyst such as iron or aluminum bromide for the bromination step. The nitration is carried out using a mixture of concentrated nitric and sulfuric acids, and the reduction is achieved using a reducing agent like tin and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dibromo-3-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

Oxidation Products: Compounds with nitro groups replacing the amino group.

Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

6-Amino-2,4-dibromo-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dibromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-amino-2,4-dibromo-3-methylbenzoic acid with structurally related aminobenzoic acid derivatives, focusing on substituent effects, physical properties, and applications.

Structural Analogues and Substituent Effects

Key differences arise from halogen type, substituent position, and additional functional groups:

Key Observations:

- Halogen Effects: Bromine substituents increase molecular weight and may enhance thermal stability compared to chlorine analogues. For example, 2f (Br-substituted) has a higher melting point (239–240°C) than 2d (Cl-substituted, 178–179°C), likely due to stronger van der Waals forces .

- Substituent Position: The amino group at position 6 in the target compound may enhance solubility in polar solvents compared to non-aminated analogues (e.g., 4-bromo-2-chloro-6-methylbenzoic acid).

Thermal and Mechanical Properties

While direct data are lacking, compounds like 6-amino-2,4-dihydroxy-1,3,5-triazine (ammelide) and melamine are evaluated for thermal stability via DSC, suggesting similar analyses for the target compound could reveal decomposition profiles comparable to TATB (a high-explosive analogue) .

Biological Activity

6-Amino-2,4-dibromo-3-methylbenzoic acid is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C8H7Br2NO2

- Molecular Weight : 292.96 g/mol

- Functional Groups : Contains amino, dibromo, and methyl substituents on a benzoic acid backbone.

The biological activity of this compound is influenced by its structural features. The presence of the amino group allows for potential interactions with various biological targets, including enzymes and receptors. The dibromo substituents may enhance its reactivity and binding affinity to specific cellular components, which can lead to inhibition or modulation of biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt cell wall synthesis or inhibit essential metabolic processes in bacteria.

Anticancer Properties

Several studies have explored the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acid, including this compound, exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro assays revealed that this compound could reduce cell viability in multiple cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs.

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other benzoic acid derivatives. Its dual bromine substituents significantly influence its reactivity and biological activity compared to compounds like 2-Amino-6-methylbenzoic acid.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Two bromine atoms; amino group | Antimicrobial, anticancer |

| 2-Amino-6-methylbenzoic acid | Single amino group; no bromines | Limited antimicrobial |

| 3-Amino-2-bromobenzoic acid | One bromine atom; amino group | Moderate anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.